2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C17H18BrNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the thiazole ring and subsequent coupling with the benzamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:
- **Chem
Biological Activity
The compound 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic derivative that combines the structural features of bromobenzamides and thiazole moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20BrN3O2S, with a molecular weight of approximately 396.34 g/mol. The presence of bromine and the thiazole ring is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀BrN₃O₂S |
Molecular Weight | 396.34 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The bromine atom and the thiazole ring enhance its binding affinity to various receptors and enzymes. Studies suggest that it may exert its effects by inhibiting certain kinases or modulating signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds containing thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Recent studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Research suggests that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The specific interactions of the thiazole moiety with bacterial enzymes could be responsible for this activity.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with the thiazole ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a potent anticancer potential . -
Antimicrobial Testing :
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new antimicrobial agents .
Properties
IUPAC Name |
2-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-13-19(10-11-23-20(25)15-6-4-5-7-16(15)22)28-21(24-13)14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJNHVLCTGREAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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